molecular formula C10H17ClN2 B1285201 tert-Butyl(2-pyridinylmethyl)amine hydrochloride CAS No. 1049712-99-3

tert-Butyl(2-pyridinylmethyl)amine hydrochloride

Cat. No.: B1285201
CAS No.: 1049712-99-3
M. Wt: 200.71 g/mol
InChI Key: DEFTVSKLICNGIQ-UHFFFAOYSA-N
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Description

tert-Butyl(2-pyridinylmethyl)amine hydrochloride (CAS 1049712-99-3) is a versatile chemical building block and ligand of interest in scientific research and development. With a molecular formula of C 10 H 17 ClN 2 and a molecular weight of 200.71 g/mol, this compound belongs to the class of alkylpyridinylmethylamines . Its structure features a sterically bulky tert-butyl group connected to a nitrogen atom, which is further bound to a pyridin-2-ylmethyl moiety . This configuration allows the compound to act as a potential ligand in coordination chemistry, where the lone pair on the pyridine nitrogen and the amine group can participate in metal binding . Researchers utilize this compound in various applications, including as an intermediate in the synthesis of more complex molecules for medicinal chemistry and as a key reagent in the development of specialty chemicals . Its hydrochloride salt form enhances stability and improves solubility in polar solvents, facilitating its use in various experimental conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTVSKLICNGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Multicomponent Condensation and Imidazo Ring Formation

  • Reagents and Conditions : A mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) is reacted in methanol with p-toluenesulfonic acid (TosOH, 0.2 equivalents) and 2-isocyan0-2,4,4-trimethylpentane (1 equivalent).
  • Reaction Conditions : The mixture is stirred at 70 °C for 12 hours.
  • Workup : After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
  • Outcome : This yields the intermediate 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine with high yield (~95%) and purity.

Method B: Hydrochloride Salt Formation

  • Reagents and Conditions : HCl/dioxane solution (4 M) is added to a methanol solution of the corresponding amine intermediate (1 equivalent).
  • Reaction Conditions : The mixture is stirred at 20 °C for 12 hours.
  • Workup : Concentration under reduced pressure yields a residue, which is diluted with water and adjusted to pH 8 using saturated sodium bicarbonate solution. Extraction with dichloromethane, washing with brine, drying, and concentration afford the hydrochloride salt.
  • Outcome : This step converts the free amine into its hydrochloride salt, tert-butyl(2-pyridinylmethyl)amine hydrochloride, with excellent yield (~96%).

Alternative Method: Direct Amination and Stirring Time Optimization

  • A patent method describes stirring the reaction mixture of reagents for at least 1 hour, preferably between 3 to 8 hours, at controlled temperatures to optimize yield.
  • The reaction time is critical and can be monitored via HPLC to determine the optimal stopping point for maximum product formation.
  • This method emphasizes the importance of stirring duration and temperature control to ensure high purity and yield of the hydrochloride salt.
Parameter Range/Value Notes
Temperature 20 °C to 110 °C Different steps require specific temperatures (e.g., 20 °C for salt formation, 70 °C for condensation)
Stirring Time 1 to 12 hours Longer stirring (3-8 hours) improves yield in certain steps
Solvents Methanol, dichloromethane, toluene Methanol used for condensation and salt formation; dichloromethane for extraction
Acid Source HCl/dioxane (4 M) For hydrochloride salt formation
Catalysts Pd2(dba)3, XantPhos (in related reactions) Used in related palladium-catalyzed coupling, not directly in salt formation
  • The reaction progress and product purity are typically monitored by HPLC and LCMS.
  • Yields reported are consistently high, with 95-96% isolated yields for key intermediates and final hydrochloride salt.
  • NMR and MS data confirm the structure and purity of the synthesized compounds.
  • The hydrochloride salt form improves stability and handling characteristics for downstream applications.

The preparation of this compound involves a well-established multistep synthetic route:

  • Initial condensation of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol under acidic catalysis.
  • Formation of the free amine intermediate.
  • Conversion to the hydrochloride salt using HCl/dioxane at mild temperatures.
  • Critical parameters such as stirring time, temperature, and solvent choice significantly influence yield and purity.
  • Analytical techniques such as HPLC, NMR, and MS are essential for monitoring and confirming product quality.

This synthesis strategy is supported by patent literature and peer-reviewed research, providing a robust, reproducible method for preparing this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

tert-Butyl(2-pyridinylmethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The pyridinylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Differences :

  • PyTo’s tetradentate structure enables stronger metal coordination, whereas the target compound’s monodentate pyridine may limit its extraction efficiency unless combined with other ligands.

Quinoline-Based Clinical Compounds (Clioquinol and Iodoquinol)

Clioquinol (5-chloro-8-hydroxy-7-iodoquinoline) and iodoquinol (5,7-diiodo-8-hydroxyquinoline) share functional similarities as antimicrobial agents. Though structurally distinct (quinoline vs. pyridine cores), their comparison highlights the role of aromatic systems in biological activity .

Compound Molecular Formula Aromatic System Clinical Use
tert-Butyl(2-pyridinylmethyl)amine HCl C₁₀H₁₇ClN₂ Pyridine Research-focused (e.g., ligand design)
Clioquinol C₉H₅ClINO Quinoline + iodine substituents Antimicrobial, antiparasitic

Key Differences :

  • Quinoline derivatives exhibit broader antimicrobial activity due to halogen substituents (Cl, I) enhancing membrane permeability.
  • The target compound’s pyridine core lacks halogenation, limiting direct antimicrobial utility but offering tunability for coordination chemistry.

Tert-Butyl Amine Derivatives (Pharmaceutical Building Blocks)

Compounds like tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3) share the tert-butyl group but differ in amine substituents. These are used in drug synthesis for their stability and reactivity .

Compound Molecular Formula Substituents Applications
tert-Butyl(2-pyridinylmethyl)amine HCl C₁₀H₁₇ClN₂ Pyridinylmethyl Ligand design, coordination chemistry
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl C₁₁H₂₁ClNO₂ Cyclopropylmethyl + acetate Pharmaceutical intermediates

Key Differences :

  • The cyclopropylmethyl group in the latter compound introduces strain and reactivity useful for ring-opening reactions, whereas the pyridinylmethyl group in the target compound favors π-π interactions in ligand design.

Benzimidazole Derivatives (Coordination and Solubility)

Compounds like 2-(aminomethyl)benzimidazole dihydrochloride (AldrichCPR) feature benzimidazole cores instead of pyridine. These are used in metal coordination and catalysis .

Compound Molecular Formula Aromatic System Key Properties
tert-Butyl(2-pyridinylmethyl)amine HCl C₁₀H₁₇ClN₂ Pyridine High lipophilicity, basicity
2-(aminomethyl)benzimidazole diHCl C₈H₁₂Cl₂N₄ Benzimidazole Bidentate ligand, hydrogen bonding

Key Differences :

  • Benzimidazole’s fused ring system enables bidentate coordination and hydrogen bonding, whereas the target compound’s pyridine acts as a monodentate ligand.
  • The tert-butyl group in the target compound improves solubility in organic phases compared to benzimidazole derivatives.

Biological Activity

tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a compound with significant potential in various biological and chemical applications. Its unique structure, characterized by a tert-butyl group attached to a 2-pyridinylmethyl amine, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H17ClN2
  • Molecular Weight : 200.71 g/mol
  • Solubility : Highly soluble in water due to its hydrochloride salt form.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The pyridinylmethyl group enhances its interaction with molecular targets, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential therapeutic applications.

Biological Activities

  • Antiparasitic Activity :
    • Research indicates that compounds similar to this compound exhibit strong antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. These compounds have shown IC50 values in the low nanomolar range, indicating potent activity against the parasite .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3). While some derivatives exhibit weak inhibition of the plasmodial enzyme PfGSK-3, they still demonstrate significant antiparasitic activity, suggesting alternative mechanisms of action .
  • Antioxidant Properties :
    • Studies have highlighted the antioxidant capabilities of related compounds, which could be relevant for neuroprotective strategies. These compounds showed high antioxidant activity in assays such as ABTS and FRAP, indicating their potential in mitigating oxidative stress .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H17ClN2200.71 g/molAntiparasitic, enzyme inhibition
tert-Butyl(4-pyridinylmethyl)amine hydrochlorideC10H17ClN2200.71 g/molAntiparasitic, moderate enzyme inhibition
4-Amino-2,3-polymethylenequinolineC11H14N2174.25 g/molAntioxidant, AChE inhibition

Case Studies

  • Antiparasitic Efficacy :
    • A study demonstrated that certain derivatives of pyridine-based compounds significantly reduced the viability of P. falciparum at concentrations as low as 3 µM, with selectivity indices greater than 100 when compared to human cell lines .
  • Neuroprotective Potential :
    • In another investigation involving cholinesterase inhibition, related compounds exhibited mixed-type reversible inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. How can researchers apply cheminformatics to analyze structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity. Cluster analysis (PCA or t-SNE) of molecular descriptors (logP, polar surface area) identifies high-potential derivatives .

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